5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine
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Overview
Description
5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H13BrN2O This compound features a benzene ring substituted with a bromine atom and an oxolan-3-yl group attached to one of the nitrogen atoms of the benzene-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of benzene-1,2-diamine to introduce the bromine substituent. This is followed by the reaction with oxirane (ethylene oxide) to form the oxolan-3-yl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to quinones or amines, respectively.
Scientific Research Applications
5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and oxolan-3-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: A simpler analog without the bromine and oxolan-3-yl substituents.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Compounds with similar aromatic structures but different substituents and functional groups
Uniqueness
5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is unique due to the presence of both a bromine atom and an oxolan-3-yl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-bromo-2-N-(oxolan-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H13BrN2O/c11-7-1-2-9(12)10(5-7)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6,12H2 |
InChI Key |
SYCPYNYNEARXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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